molecular formula C6H11F2N B1401557 (3,3-Difluorocyclopentyl)methanamine CAS No. 1260790-17-7

(3,3-Difluorocyclopentyl)methanamine

Cat. No.: B1401557
CAS No.: 1260790-17-7
M. Wt: 135.15 g/mol
InChI Key: MBNJAGKPJGONBM-UHFFFAOYSA-N
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Description

“(3,3-Difluorocyclopentyl)methanamine” is a chemical compound with the CAS Number: 1260790-17-7 . It has a molecular weight of 135.16 . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2 . This indicates that the compound consists of a cyclopentyl ring with two fluorine atoms and an amino group.


Physical and Chemical Properties Analysis

“this compound” is a colorless or yellow crystalline solid that is soluble in water and organic solvents like ethanol and methanol. The compound has a molar mass of 143.16 g/mol.

Scientific Research Applications

Biological Hydrogen Methanation

Biological hydrogen methanation is a process that addresses the issue of surplus energy from fluctuating sources like wind and solar. This approach involves transforming electrical energy into natural gas via electrolysis followed by the Sabatier-reaction. Studies have focused on overcoming the physical limitations of the fermentation process and enhancing environmental conditions for bacterial biomass, showing a distinct connection between methane production and methane percentage in the off-gas (Lecker, Illi, Lemmer, & Oechsner, 2017).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on (3,3-Difluorocyclopentyl)methanamine has contributed to understanding the selectivity and potency of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. This knowledge is crucial for assessing drug–drug interactions when multiple drugs are coadministered. The research offers insights into the most selective inhibitors for various CYP isoforms, aiding in deciphering the involvement of specific CYP isoforms in the total drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Biotechnological Applications of Methanotrophs

Methanotrophs, bacteria capable of using methane as their sole carbon source, present vast potential in biotechnological applications. Studies explore the generation of value-added products such as single-cell protein, biopolymers, surface layers for nanotechnology applications, soluble metabolites, lipids, growth media, and vitamin B12. Additionally, methanotrophs can be genetically engineered to produce novel compounds, and their live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, biosensors, or directly generating electricity. This research illustrates the potential for generating value while using methane, a greenhouse gas, as a carbon source (Strong, Xie, & Clarke, 2015).

Synthetic Natural Gas Production Techniques and Technologies

This compound has implications in the production of synthetic natural gas (SNG), especially in the context of renewable and non-renewable processes. Studies offer a comprehensive overview of the SNG production landscape, including the processes, technologies, and catalysts enhancing methanation processes. The research provides a roadmap for future investigations, shedding light on energy-efficient processes, the role of catalysts like nickel, and reactor systems such as fixed-bed, honeycomb, and microchannel reactors (Bolt, Dincer, & Agelin-Chaab, 2020).

Safety and Hazards

The safety information for “(3,3-Difluorocyclopentyl)methanamine” includes several hazard statements: H226, H302, H314, H335 . These indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

Properties

IUPAC Name

(3,3-difluorocyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNJAGKPJGONBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855675
Record name 1-(3,3-Difluorocyclopentyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260790-17-7
Record name 1-(3,3-Difluorocyclopentyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-difluorocyclopentyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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